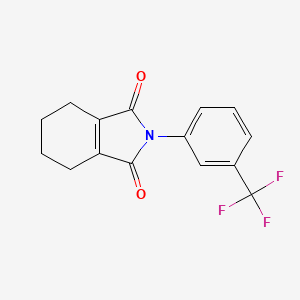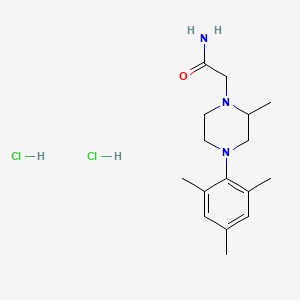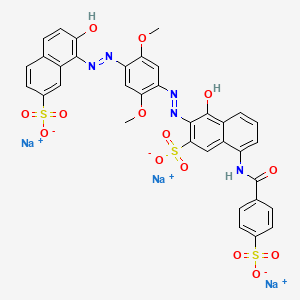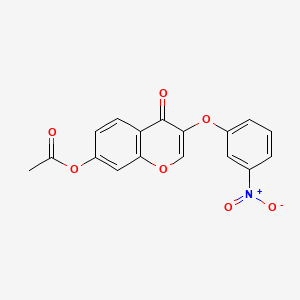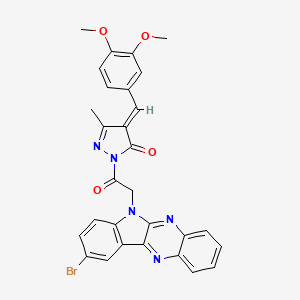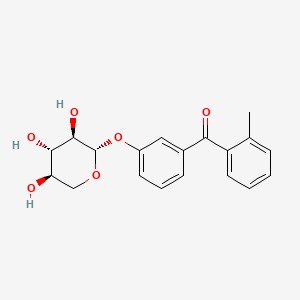
Methanone, (2-methylphenyl)(3-(beta-D-xylopyranosyloxy)phenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Methylphenyl)(3-(beta-D-xylopyranosyloxy)phenyl)methanone is a synthetic organic compound It features two key structural units: a 2-methylphenyl group and a 3-(beta-D-xylopyranosyloxy)phenyl group linked by a methanone (ketone) functionality
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Formation of the 2-Methylphenyl Group: : Often starts with a methylbenzene derivative, undergoing Friedel-Crafts alkylation to introduce the methyl group at the ortho position.
Attachment of the 3-(beta-D-xylopyranosyloxy)phenyl Group: : Requires glycosylation of a phenolic compound using a D-xylose derivative. This step involves activation of the sugar moiety and coupling to the phenolic hydroxyl group under controlled conditions.
Formation of the Methanone Linkage: : Typically achieved through a Claisen condensation or a related reaction mechanism, introducing the ketone linkage between the two phenyl groups.
Industrial Production Methods
Industrial-scale synthesis may involve similar steps but optimized for large-scale production, focusing on yield efficiency and cost-effectiveness. Reactions might be carried out in batch reactors or continuous flow systems, depending on the scale and requirements.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, especially at the methanone (ketone) group, potentially forming carboxylic acids or related derivatives.
Reduction: : Reduction can target the methanone group, leading to the formation of secondary alcohols.
Substitution: : The aromatic rings can undergo electrophilic substitution, introducing various functional groups depending on the reagents used.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are typically used under acidic or basic conditions.
Reduction: : Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents, often in protic or aprotic solvents.
Substitution: : Friedel-Crafts alkylation or acylation reactions utilize aluminum chloride (AlCl3) or other Lewis acids to activate the aromatic rings.
Major Products
Oxidation: : Possible formation of carboxylic acids or aldehydes.
Reduction: : Secondary alcohols with corresponding hydroxyl groups.
Substitution: : Various aromatic derivatives depending on the substituents introduced.
Applications De Recherche Scientifique
Chemistry
Catalysis: : The compound's unique structure makes it a potential ligand in catalysis, influencing selectivity and activity of catalytic processes.
Materials Science: : Incorporation into polymers or composites can enhance material properties like flexibility, strength, or conductivity.
Biology and Medicine
Drug Design: : Its structural motifs can be used in the design of pharmaceutical agents, potentially acting on specific molecular targets.
Biochemical Research: : Used as a probe in studying glycosylation processes and enzyme activity, particularly involving xylosyltransferases.
Industry
Chemical Synthesis: : Intermediate in the synthesis of other complex molecules, especially in fine chemical production.
Agriculture: : Potential application in developing agrochemicals, such as herbicides or pesticides, leveraging its specific reactivity and toxicity profiles.
Mécanisme D'action
The compound exerts its effects through interactions with molecular targets, including enzymes and receptors. Its glycosylated phenyl group can mimic natural substrates in biological systems, influencing biochemical pathways. The mechanism often involves the formation of transient complexes, leading to either inhibition or activation of specific biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-Methylphenyl)(4-(beta-D-xylopyranosyloxy)phenyl)methanone
(3-Methylphenyl)(3-(beta-D-xylopyranosyloxy)phenyl)methanone
(2-Methylphenyl)(3-(beta-D-glucopyranosyloxy)phenyl)methanone
Uniqueness
The positional isomerism (substitution at different positions on the aromatic ring) significantly alters the compound's reactivity and application scope.
The presence of the beta-D-xylopyranosyloxy group imparts unique biological activities, differing from compounds with other sugar moieties like glucose or galactose.
This synthesis of information captures the essence of (2-Methylphenyl)(3-(beta-D-xylopyranosyloxy)phenyl)methanone, painting a comprehensive picture of its preparation, reactivity, and applications. Fascinating stuff, huh?
Propriétés
Numéro CAS |
83355-11-7 |
|---|---|
Formule moléculaire |
C19H20O6 |
Poids moléculaire |
344.4 g/mol |
Nom IUPAC |
(2-methylphenyl)-[3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyphenyl]methanone |
InChI |
InChI=1S/C19H20O6/c1-11-5-2-3-8-14(11)16(21)12-6-4-7-13(9-12)25-19-18(23)17(22)15(20)10-24-19/h2-9,15,17-20,22-23H,10H2,1H3/t15-,17+,18-,19+/m1/s1 |
Clé InChI |
SKWJHBYCOGJZPJ-LULLPPNCSA-N |
SMILES isomérique |
CC1=CC=CC=C1C(=O)C2=CC(=CC=C2)O[C@H]3[C@@H]([C@H]([C@@H](CO3)O)O)O |
SMILES canonique |
CC1=CC=CC=C1C(=O)C2=CC(=CC=C2)OC3C(C(C(CO3)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2,6-bis(ethoxycarbonyl)-3-[(trimethylazaniumyl)methyl]-1,7-dihydropyrrolo[3,2-f]indol-5-yl]methyl-trimethylazanium;methyl sulfate](/img/structure/B15186893.png)
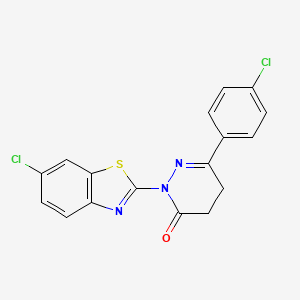
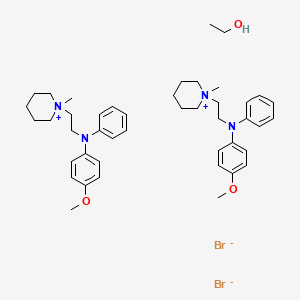
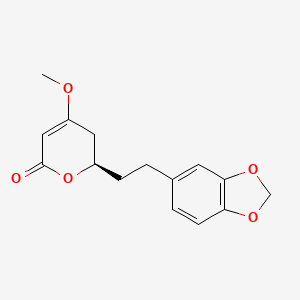
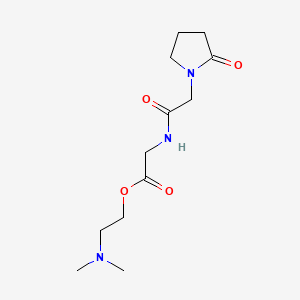
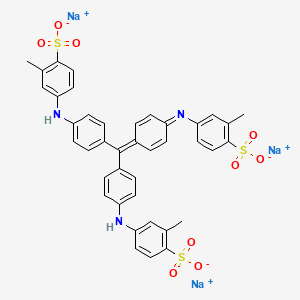
![5-[[4-Chloro-2-(3-phenyl-1,2,4-oxadiazol-5-YL)phenyl]azo]-1,2-dihydro-6-hydroxy-4-methyl-2-oxonicotinonitrile](/img/structure/B15186929.png)
